ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrido[4,3-d]pyrimidine core or the benzoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Shares a similar ester moiety but differs in the core structure.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Contains a similar phenylethyl group but has a different core and functional groups.
Uniqueness
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a pyrido[4,3-d]pyrimidine core with a sulfanyl group and an acetamido linkage. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Biological Activity
Ethyl 4-(2-{[4-oxo-6-(1-phenylethyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound features a pyrido[4,3-d]pyrimidine core structure which is known for its potential in inhibiting various biological targets. The presence of the sulfanyl group and acetamido moiety enhances its pharmacological profile.
Antitumor Activity
Pyrido[4,3-d]pyrimidines have been reported to exhibit significant antitumor properties. For instance:
- Kinase Inhibition : this compound has shown inhibitory effects on various kinases involved in cancer progression. Studies indicate that modifications on the pyrido-pyrimidine scaffold can lead to enhanced potency against specific cancer cell lines such as MCF-7 and HepG2 with IC50 values ranging from 11.4 nM to 17.2 nM for PIM-1 kinase inhibition .
Antibacterial Activity
Research has also highlighted the antibacterial properties of pyrido[4,3-d]pyrimidine derivatives:
- Inhibition of Bacterial Growth : Compounds within this class have demonstrated efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to:
- Kinase Inhibition : The compound acts by inhibiting specific kinases that are crucial for cell proliferation and survival in cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, thereby preventing their progression through the cell cycle .
- Apoptosis Induction : There is evidence that it can enhance apoptotic pathways in tumor cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[[4-oxo-6-(1-phenylethyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H28N4O4S/c1-3-34-25(33)19-9-11-20(12-10-19)27-23(31)16-35-26-28-22-13-14-30(15-21(22)24(32)29-26)17(2)18-7-5-4-6-8-18/h4-12,17H,3,13-16H2,1-2H3,(H,27,31)(H,28,29,32) |
InChI Key |
QOTWRXQGILNXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)C(C)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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